REACTION_CXSMILES
|
[ClH:1].[CH2:2]([O:4][C:5](=[O:15])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH:13][NH2:14])[CH:8]=1)[CH3:3].[CH:16]1([C:21](=O)[CH2:22][C:23]#[N:24])[CH2:20][CH2:19][CH2:18][CH2:17]1>Cl>[ClH:1].[CH2:2]([O:4][C:5](=[O:15])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N:13]2[C:23]([NH2:24])=[CH:22][C:21]([CH:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)=[N:14]2)[CH:8]=1)[CH3:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC1=CC(=CC=C1)NN)=O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(CC#N)=O
|
Name
|
alcohol
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removed of the solvent
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected by suction
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
to afford the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(CC1=CC(=CC=C1)N1N=C(C=C1N)C1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |